N-[(Azetidin-2-yl)methyl]-N-methylpropanamide
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Overview
Description
N-[(Azetidin-2-yl)methyl]-N-methylpropanamide is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Azetidin-2-yl)methyl]-N-methylpropanamide typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[(Azetidin-2-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to α,β-unsaturated esters.
Suzuki–Miyaura Cross-Coupling: This reaction is used to form carbon-carbon bonds by coupling boronic acids with halogenated azetidines.
Common Reagents and Conditions
Aza-Michael Addition: Typically uses NH-heterocycles and α,β-unsaturated esters under basic conditions.
Suzuki–Miyaura Cross-Coupling: Requires palladium catalysts and boronic acids.
Major Products
The major products of these reactions are functionalized azetidines, which can be further diversified for various applications .
Scientific Research Applications
N-[(Azetidin-2-yl)methyl]-N-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The azetidine ring is a pharmacophore in many bioactive molecules, making this compound a potential candidate for drug development.
Materials Science: Functionalized azetidines can be used in the synthesis of novel materials with unique properties.
Biological Studies: The compound can be used to study the biological activity of azetidine-containing molecules.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler structure with similar reactivity.
Pyrrolidine: A five-membered ring analog with different steric properties.
Piperidine: A six-membered ring analog with different electronic properties.
Uniqueness
N-[(Azetidin-2-yl)methyl]-N-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other azetidine derivatives .
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-(azetidin-2-ylmethyl)-N-methylpropanamide |
InChI |
InChI=1S/C8H16N2O/c1-3-8(11)10(2)6-7-4-5-9-7/h7,9H,3-6H2,1-2H3 |
InChI Key |
VSRGXFPYUUPUHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)CC1CCN1 |
Origin of Product |
United States |
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